Quinoxaline-5-carbaldehyde
Overview
Description
Quinoxaline-5-carbaldehyde is a compound that belongs to the class of quinoxalines, which are heterocyclic aromatic organic compounds. This compound features a quinoxaline core with an aldehyde functional group at the fifth position. Quinoxalines and their derivatives are known for their diverse applications in medicinal chemistry and as intermediates in the synthesis of various heterocyclic scaffolds.
Synthesis Analysis
The synthesis of quinoxaline-5-carbaldehyde derivatives can be achieved through various methods. One approach involves the direct cross-coupling of quinoxalines with methanol, leading to the formation of 2-quinoxalinyl carbaldehyde dimethyl acetals, which can be readily converted into 2-quinoxalinyl carbaldehydes under acidic conditions . Another method includes the oxidation of 4-methylquinolines using hypervalent iodine(III) reagents to obtain quinoline-4-carbaldehydes . Additionally, the Vilsmeier-Haack reaction has been utilized to synthesize chromene- and quinoline-3-carbaldehydes, demonstrating their value as building blocks for further chemical transformations .
Molecular Structure Analysis
The molecular structure of quinoxaline-5-carbaldehyde derivatives has been characterized by various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For instance, the structures of novel quinoline-8-carbaldehyde compounds were supported by IR, 1H NMR, 13C NMR, MS, and elemental analysis . The vibrational spectra of quinoline-4-carbaldehyde have also been studied experimentally and theoretically, providing insights into the molecular conformations and stability .
Chemical Reactions Analysis
Quinoxaline-5-carbaldehyde and its derivatives participate in a range of chemical reactions. They have been used to synthesize hydrazones, acylhydrazones, and arylsulfonylhydrazones, which were then subjected to in vitro cytotoxicity studies . These compounds have also been involved in the formation of Schiff base derivatives, which were characterized by their electrochemical and spectroscopic properties . Furthermore, quinoxaline-5-carbaldehyde derivatives have been evaluated for their inhibitory effects against protein kinases and cyclooxygenase-2 (COX-2) activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline-5-carbaldehyde derivatives are influenced by their molecular structure. The presence of substituents and functional groups can affect their chemical stability, reactivity, and biological activity. For example, the electrochemical properties of selected quinolinecarbaldehydes and their Schiff base derivatives have been investigated, revealing a correlation between the chemical structure and the observed reduction and oxidation potentials . The cytotoxic properties of novel quinoline-3-carbaldehyde hydrazones have also been studied, with some compounds showing pronounced cancer cell growth inhibitory effects .
Scientific Research Applications
Synthesis and Chemical Applications
- Quinoxaline-5-carbaldehyde and its analogs, such as 2-chloroquinoline-3-carbaldehyde, have been extensively studied for their synthesis methods and chemical reactions. These compounds are utilized to construct fused or binary heterocyclic systems, which are significant in various chemical applications (Hamama et al., 2018).
Biological Evaluation and Synthetic Applications
- Quinoxaline-incorporated Schiff bases, synthesized via microwave-assisted methods, demonstrate significant antitubercular and anti-inflammatory activities. These compounds are notable for their high yields, reduced reaction times, and environmentally friendly synthesis compared to conventional methods (Achutha et al., 2013).
Applications in Antibacterial Drugs
- The reaction of quinoxaline-2-carbaldehyde with other compounds can lead to the formation of structural analogs of known antibacterial drugs, such as nalidixic and 4-quinolone-3-carboxylic acids, which are crucial in the fluoroquinolone series of antibacterial drugs (Charushin et al., 2004).
Synthesis of Novel Quinoxaline Derivatives
- Novel quinoxaline derivatives have been synthesized, demonstrating antimicrobial, antituberculosis, and anticancer activities. These derivatives, such as 4,5-dihydropyrrolo[1,2-a]quinoxalines, have shown significant potential in biological applications (Makane et al., 2020).
Role in DNA Cleavage
- Quinoxaline derivatives, especially those incorporating carbohydrates, have been found to effectively cleave DNA upon irradiation with UV light. This finding is significant in the context of antitumor research and the development of novel therapeutic agents (Toshima et al., 2002).
Photovoltaic Applications
- Quinoxaline-based copolymers have been synthesized and characterized for use in polymer solar cells. These studies explore the impact of different alkyl groups on the electronic and optoelectronic properties of the polymers, contributing to advancements in solar energy technology (Lee et al., 2011).
Safety And Hazards
Quinoxaline-5-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing in dust/fume/gas/mist/vapors/spray, and using the compound only outdoors or in a well-ventilated area .
properties
IUPAC Name |
quinoxaline-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-2-1-3-8-9(7)11-5-4-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGYMORBKJLAQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342505 | |
Record name | Quinoxaline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-5-carbaldehyde | |
CAS RN |
141234-08-4 | |
Record name | 5-Quinoxalinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141234-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoxaline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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